molecular formula C17H14ClN5O6S B4294005 2-CHLORO-4-{[(5E)-3-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-2-IMINO-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-6-METHOXYPHENYL ACETATE

2-CHLORO-4-{[(5E)-3-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-2-IMINO-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-6-METHOXYPHENYL ACETATE

Cat. No.: B4294005
M. Wt: 451.8 g/mol
InChI Key: IHSWXAUECZEBOY-CFQCKQDGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-CHLORO-4-{[(5E)-3-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-2-IMINO-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-6-METHOXYPHENYL ACETATE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-4-{[(5E)-3-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-2-IMINO-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-6-METHOXYPHENYL ACETATE involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then combined through various chemical reactions to form the final product. Common reagents used in these reactions include acetic anhydride, hydrochloric acid, and sodium acetate .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions to increase yield and purity. This often includes the use of large-scale reactors, precise temperature control, and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-CHLORO-4-{[(5E)-3-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-2-IMINO-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-6-METHOXYPHENYL ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acetic anhydride, hydrochloric acid, sodium acetate, and various oxidizing and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical in determining the outcome and efficiency of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides, while reduction reactions may yield alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent introduced .

Scientific Research Applications

2-CHLORO-4-{[(5E)-3-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-2-IMINO-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-6-METHOXYPHENYL ACETATE has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis, facilitating the creation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-CHLORO-4-{[(5E)-3-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-2-IMINO-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-6-METHOXYPHENYL ACETATE involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-CHLORO-4-{[(5E)-3-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-2-IMINO-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-6-METHOXYPHENYL ACETATE is unique due to its complex structure, which includes multiple functional groups and heterocyclic rings.

Properties

IUPAC Name

[4-[(E)-[3-(4-acetamido-1,2,5-oxadiazol-3-yl)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-2-chloro-6-methoxyphenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN5O6S/c1-7(24)20-14-15(22-29-21-14)23-16(26)12(30-17(23)19)6-9-4-10(18)13(28-8(2)25)11(5-9)27-3/h4-6,19H,1-3H3,(H,20,21,24)/b12-6+,19-17?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHSWXAUECZEBOY-CFQCKQDGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NON=C1N2C(=O)C(=CC3=CC(=C(C(=C3)Cl)OC(=O)C)OC)SC2=N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=NON=C1N2C(=O)/C(=C\C3=CC(=C(C(=C3)Cl)OC(=O)C)OC)/SC2=N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-CHLORO-4-{[(5E)-3-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-2-IMINO-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-6-METHOXYPHENYL ACETATE
Reactant of Route 2
Reactant of Route 2
2-CHLORO-4-{[(5E)-3-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-2-IMINO-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-6-METHOXYPHENYL ACETATE
Reactant of Route 3
Reactant of Route 3
2-CHLORO-4-{[(5E)-3-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-2-IMINO-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-6-METHOXYPHENYL ACETATE
Reactant of Route 4
Reactant of Route 4
2-CHLORO-4-{[(5E)-3-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-2-IMINO-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-6-METHOXYPHENYL ACETATE
Reactant of Route 5
Reactant of Route 5
2-CHLORO-4-{[(5E)-3-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-2-IMINO-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-6-METHOXYPHENYL ACETATE
Reactant of Route 6
Reactant of Route 6
2-CHLORO-4-{[(5E)-3-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-2-IMINO-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-6-METHOXYPHENYL ACETATE

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